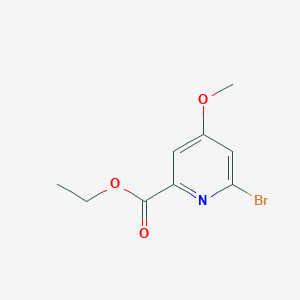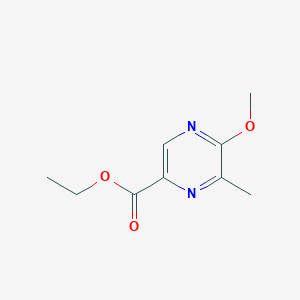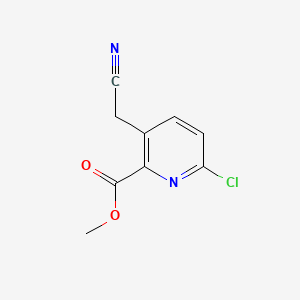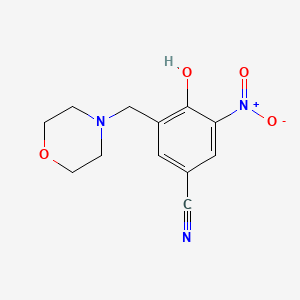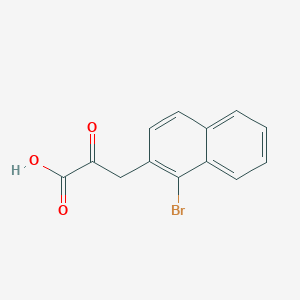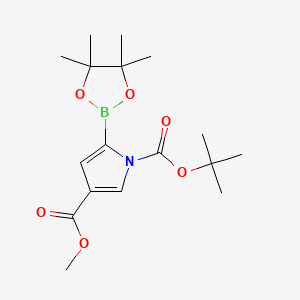
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses and research applications.
準備方法
The synthesis of 1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid typically involves several steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyrrole with a diboron reagent in the presence of a palladium catalyst.
Protection with Boc Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the boronic acid group can yield boranes or borohydrides, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new carbon-boron bonds. Common reagents include halides and organometallic compounds.
Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyrrole ring and Boc protecting group, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: This compound has a similar methoxy group but differs in the aromatic ring structure, affecting its reactivity and applications.
Pinacol Boronic Esters: These esters are more stable but less reactive compared to boronic acids, making them suitable for different types of chemical transformations.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C17H26BNO6 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H26BNO6/c1-15(2,3)23-14(21)19-10-11(13(20)22-8)9-12(19)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3 |
InChIキー |
JATZGMBWUMUFSG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
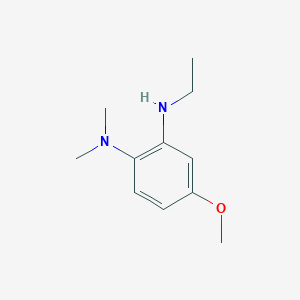
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)


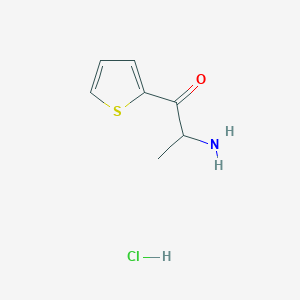
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
